5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
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Overview
Description
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C10H13NO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the catalytic hydrogenation of 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using a platinum catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-keto-5,6,7,8-tetrahydronaphthalen-2-ol.
Reduction: Formation of this compound from 5-nitro-5,6,7,8-tetrahydronaphthalen-2-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in photochemical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but lacks the amino group.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amino group but lacks the hydroxyl group.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure with an amino group but different substitution pattern.
Uniqueness
5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNDVHUWVSJRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554342 |
Source
|
Record name | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765861-94-7 |
Source
|
Record name | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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